2,3,3,3-Tetrafluoropropene

Overview

Description

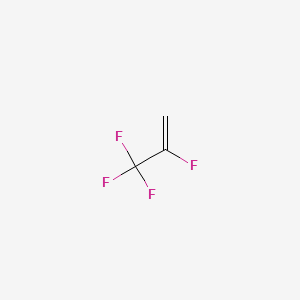

2,3,3,3-Tetrafluoropropene (TFE) is an organic compound that belongs to the family of organofluorine compounds. It is a colorless gas that is used widely in the industrial and research fields. It is a versatile reagent and has been used in a variety of applications, such as in the synthesis of pharmaceuticals, polymers, and other materials. TFE has also been studied for its potential use in medical applications, such as in the treatment of cancer.

Scientific Research Applications

Synthesis and Organic Chemistry

2,3,3,3-Tetrafluoropropene, known as HFO-1234yf, is utilized as a fluorinated building block in organic synthesis, particularly in the creation of enol ethers and vinyl sulfides. Its regiochemistry varies with conditions, suggesting potential for diverse chemical applications (Murray et al., 2019).

Refrigerant Applications

HFO-1234yf is notable for its role as a low global warming potential refrigerant, proposed as a replacement for R-134a in air conditioning systems. Its structure, vibrational spectra, and combustion properties have been extensively studied, emphasizing its environmental benefits (Feller et al., 2014).

Flammability and Safety

Research on HFO-1234yf's flammability limits under various environmental conditions, such as temperature and humidity, highlights its safety aspects. This is crucial for its application in contexts where flammability is a concern (Zhai et al., 2019).

Thermodynamic Properties

The study of HFO-1234yf's heat capacity in liquid phase reveals its efficiency in air conditioning applications. Such studies contribute to understanding its performance under different temperature and pressure conditions (Gao et al., 2014).

Thermal Decomposition

Investigations into the thermal decomposition of HFO-1234yf provide insights into its stability and breakdown products at high temperatures, which is important for its safe use in various applications (Matsugi and Takahashi, 2017).

Laboratory Preparation

Research on the laboratory preparation of HFO-1234yf from trifluoroacetylacetone and sulfur tetrafluoride offers practical insights into its synthesis and potential for large-scale production (Banks et al., 1997).

Environmental Impact

Studies on the environmental fate of HFO-1234yf, including its degradation and impact on aquatic environments, are crucial for assessing its long-term ecological footprint (Im et al., 2014).

Mechanism of Action

Target of Action

2,3,3,3-Tetrafluoropropene, also known as HFO-1234yf, is primarily used as a refrigerant . Its main target is the air conditioning systems in vehicles, where it serves as a cooling agent .

Mode of Action

HFO-1234yf operates by absorbing and releasing heat, thereby regulating the temperature within the air conditioning system . During this process, it undergoes phase transitions between liquid and gas states .

Pharmacokinetics (ADME)

While the term “pharmacokinetics” typically applies to drugs, we can discuss similar concepts for HFO-1234yf. In terms of Absorption, Distribution, Metabolism, and Excretion (ADME):

- Absorption : HFO-1234yf is a gas at room temperature and can be absorbed into the atmosphere .

- Distribution : Once released, it distributes throughout the atmosphere .

- Metabolism : HFO-1234yf is metabolized in the atmosphere, reacting with hydroxy radicals to eventually form trifluoroacetic acid .

- Excretion : The final metabolic product, trifluoroacetic acid, is removed from the atmosphere via rainfall .

Result of Action

The primary result of HFO-1234yf’s action is the cooling of air in vehicle air conditioning systems . Its atmospheric degradation product, trifluoroacetic acid, can persist in aquatic environments .

Action Environment

The action of HFO-1234yf is influenced by environmental factors such as temperature and the presence of other gases. Its effectiveness as a refrigerant is optimal within a certain temperature range . Its degradation in the atmosphere is influenced by the presence of hydroxy radicals . Furthermore, its flammability increases in the presence of fire or high temperatures .

Biochemical Analysis

Biochemical Properties

2,3,3,3-Tetrafluoropropene plays a role in biochemical reactions primarily through its interactions with reactive hydroxy radicals in the atmosphere, leading to its degradation into trifluoroacetyl fluoride and eventually trifluoroacetic acid . In biological systems, it has been shown to interact with enzymes such as cytochrome P450 2E1, which catalyzes the formation of 2,3,3,3-tetrafluoroepoxypropane. This intermediate can undergo further reactions, including glutathione conjugation or hydrolytic ring opening . These interactions highlight the compound’s potential to influence various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. Studies have shown that exposure to high concentrations can lead to myocardial inflammation and necrosis in rabbits, characterized by the infiltration of lymphocytes, macrophages, and neutrophilic granulocytes . Additionally, it has been observed to cause changes in hematological parameters and induce infiltrates in the nose, lungs, and kidneys of rats . These cellular effects suggest that this compound can significantly impact cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One proposed mechanism involves the formation of fluoroacetate, which inhibits aconitate hydratase in the citric acid cycle via the formation of fluorocitrate . This inhibition can particularly affect cells with high energy requirements, such as heart cells. Additionally, the compound’s interactions with cytochrome P450 enzymes and subsequent formation of reactive intermediates further elucidate its molecular action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable but can degrade into trifluoroacetic acid, which persists in aquatic environments . Long-term exposure studies have shown that it can cause myocardial inflammation and necrosis in rabbits after 28 days of inhalation exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, exposure to concentrations of 5000, 15000, and 50000 ppm for 13 weeks did not reveal any significant clinical effects . In rabbits, myocardial inflammation and necrosis were observed at concentrations as low as 1000 ml/m³ . These dosage-dependent effects highlight the importance of understanding the threshold levels for toxicity and adverse effects.

Metabolic Pathways

This compound undergoes biotransformation primarily through cytochrome P450 2E1-catalyzed reactions, leading to the formation of 2,3,3,3-tetrafluoroepoxypropane . This intermediate can then undergo glutathione conjugation or hydrolytic ring opening, resulting in various metabolites such as N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-L-cysteine . These metabolic pathways are crucial for understanding the compound’s fate in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and lipophilic properties facilitate its distribution across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is likely to localize in lipid-rich compartments such as cell membranes and organelles . This localization can affect its activity and function, particularly in cells with high lipid content.

properties

IUPAC Name |

2,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c1-2(4)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRLMCRCYDHQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CFCF3, C3H2F4 | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26838-52-8 | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26838-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074728 | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, COLOURLESS LIQUEFIED GAS. | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-29.4 °C | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/l at 24 °C: 0.2 (very poor) | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (for liquid): 1.1 g/cm³ | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4 | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 21.1 °C: 600 | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS RN |

754-12-1 | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5N89242X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)

![5-(4,5-dimethyl-6-oxo-1-cyclohexa-2,4-dienylidene)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1223273.png)

![2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one](/img/structure/B1223274.png)

![3-[[[3-[(3-Nitrophenyl)sulfamoyl]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1223276.png)

![4-[[Oxo-[2-(2-pyridinyl)-4-quinolinyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1223277.png)

![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B1223279.png)

![N2-[5-(3-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1223283.png)